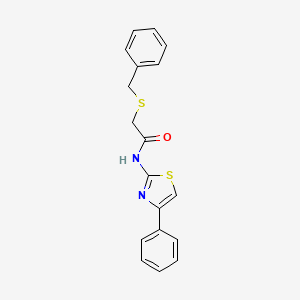
3-Amino-2-methylquinazolin-4(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methylquinazolin-4(3H)-one hydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylquinazolin-4(3H)-one hydrochloride typically involves the reaction of anthranilic acid with acetic anhydride to form 2-methylquinazolin-4(3H)-one. This intermediate is then reacted with ammonia or an amine to introduce the amino group at the 3-position, resulting in the formation of 3-Amino-2-methylquinazolin-4(3H)-one. The final step involves the conversion of this compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-methylquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives with different functional groups.
Reduction: Dihydroquinazolinones.
Substitution: Substituted quinazolinones with various functional groups.
Aplicaciones Científicas De Investigación
3-Amino-2-methylquinazolin-4(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-methylquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Amino-2-methylquinazolin-4(3H)-one hydrochloride can be compared with other quinazolinone derivatives, such as:
2-Methylquinazolin-4(3H)-one: Lacks the amino group at the 3-position, resulting in different chemical and biological properties.
3-Aminoquinazolin-4(3H)-one: Similar structure but without the methyl group at the 2-position, leading to variations in reactivity and activity.
4(3H)-Quinazolinone: The parent compound of the quinazolinone family, with a simpler structure and different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Propiedades
Fórmula molecular |
C9H10ClN3O |
|---|---|
Peso molecular |
211.65 g/mol |
Nombre IUPAC |
3-amino-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c1-6-11-8-5-3-2-4-7(8)9(13)12(6)10;/h2-5H,10H2,1H3;1H |
Clave InChI |
MEMZHQSSFMIIDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)




![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)


